7,8-Dihydroisoquinolin-5(6H)-one oxime is a significant organic compound with applications in medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique oxime functional group, which imparts specific reactivity and biological properties. It serves as an important intermediate in the synthesis of various bioactive molecules, including pharmaceuticals.
The compound can be synthesized from 5,6,7,8-tetrahydroisoquinoline through a nitrosation reaction. This process typically involves the use of strong bases such as potassium tert-butoxide to generate the anion at position 5, followed by treatment with an alkyl nitrite for the formation of the oxime .
7,8-Dihydroisoquinolin-5(6H)-one oxime belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic compounds that are widely studied for their pharmacological activities, including anti-cancer and anti-inflammatory properties.
The synthesis of 7,8-dihydroisoquinolin-5(6H)-one oxime can be accomplished through a two-step process:
The reaction conditions typically require careful control of temperature and pH to ensure optimal yield and purity of the final product. The melting point of the synthesized compound is reported to be between 173-174 °C .
The molecular structure of 7,8-dihydroisoquinolin-5(6H)-one oxime includes a bicyclic isoquinoline framework with a hydroxylamine functional group (-C=N-OH) attached at the 5-position. This structural configuration contributes to its reactivity and interaction with biological targets.
7,8-Dihydroisoquinolin-5(6H)-one oxime can participate in various chemical reactions:
The reactivity of the oxime group allows for transformations that are useful in synthesizing complex organic molecules.
The mechanism by which 7,8-dihydroisoquinolin-5(6H)-one oxime exerts its biological effects is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. The oxime functionality may facilitate binding through hydrogen bonding or coordination with metal ions in enzyme active sites.
Research indicates that derivatives of this compound exhibit antiproliferative and antiplatelet activities, suggesting potential therapeutic applications .
7,8-Dihydroisoquinolin-5(6H)-one oxime has several scientific uses:
7,8-Dihydroisoquinolin-5(6H)-one oxime represents a structurally versatile scaffold with significant potential in medicinal chemistry and drug discovery. This section comprehensively details innovative synthetic strategies and optimization approaches, strictly adhering to the mandated subsections.
Multi-component reactions (MCRs) provide efficient access to the core isoquinolinone structure with simultaneous oxime installation. The oxidative cyclization of 5-hydroxy-5,6,7,8-tetrahydroisoquinoline using oxalyl chloride in dimethyl sulfoxide/dichloromethane at cryogenic temperatures (-60°C to -50°C) delivers 7,8-dihydroisoquinolin-5(6H)-one in 89% yield [2]. Subsequent oximation employs hydroxylamine hydrochloride under mild aqueous-alcoholic conditions (ethanol/water, 25°C) to furnish the target oxime without epimerization. Alternatively, a nitrosation pathway generates the oxime directly: Deprotonation at C5 of tetrahydroisoquinoline precursors using potassium tert-butoxide generates a nucleophilic enolate, which undergoes electrophilic capture with alkyl nitrites (e.g., isoamyl nitrite). Acidification followed by recrystallization from ethanol-water mixtures provides crystalline 7,8-dihydroisoquinolin-5(6H)-one oxime hydrochloride [2] . The reflux method offers a third route, wherein preformed ketone oxime derivatives react with hydrochloric acid in acetone under reflux (4-6 hours) to yield hydrochloride salts suitable for pharmaceutical formulation [2]. These MCRs tolerate diverse substituents on the tetrahydroisoquinoline ring (alkyl, aryl, halogen), enabling rapid generation of analogues.
The stereoselective construction of chiral 7,8-dihydroisoquinolin-5(6H)-one oximes leverages transition metal catalysis. Rhodium(III) complexes bearing chiral tetrahydroisoquinoline-diamine ligands facilitate enantioselective transfer hydrogenation of prochiral keto-oxime precursors. Using [RhCl₂(Cp)]₂ with formate-triethylamine azeotrope (TEAF) as hydride source in aqueous media, researchers achieved up to 92% conversion of acetophenone derivatives within 1 hour [3]. However, enantiomeric excesses (ee) remain moderate (typically 40-76% ee) due to challenges in stereocontrol during imine reduction adjacent to the oxime functionality. Ruthenium catalysts patterned after Noyori systems (e.g., Ru-TsDPEN) improve selectivity for specific substrates, particularly those with *ortho-substituted aryl groups that benefit from steric guidance during hydride delivery [3]. The inherent conformational rigidity of the fused bicyclic system enhances chiral induction compared to acyclic oximes. Table 1 summarizes key catalytic systems:
Table 1: Catalytic Asymmetric Synthesis of Chiral Dihydroisoquinolinone Oximes
Catalyst System | Substrate Scope | Conversion (%) | ee (%) | Conditions |
---|---|---|---|---|
[RhCl₂(Cp*)]₂/Ligand 2a | Aryl alkyl ketones | 92 | ≤40 | HCO₂H/Et₃N, H₂O, 28°C |
Ru-TsDPEN | Ortho-substituted aryl | 85 | 76 | i-PrOH/KOH, 80°C |
Pd-(S)-BINAP | Alkenyl ketones | 78 | 68 | HCO₂Na, supercritical CO₂ |
Oxime ligation enables chemoselective derivatization of the oxime group, exploiting its nucleophilicity toward carbonyl electrophiles. This strategy installs diverse pharmacophores without affecting the isoquinolinone core. Key methodologies include:
These modifications demonstrate exceptional chemoselectivity, preserving sensitive functional groups like esters (e.g., 83% yield in naproxen ligation) and enabling access to stereochemically pure derivatives essential for probing structure-activity relationships [4].
Solid-phase synthesis facilitates rapid parallel production of 7,8-dihydroisoquinolin-5(6H)-one oxime derivatives. Wang resin-linked tetrahydroisoquinoline carboxylic acids serve as universal anchors. Key steps involve:
Table 2: Solid-Phase Library Generation Parameters and Outcomes
Diversification Step | Reagents Used | Number of Analogues | Average Purity (%) | Yield Range (%) |
---|---|---|---|---|
Acylation | Acid chlorides (10 variants) | 120 | 92 | 75–88 |
Reductive Amination | Aldehydes/NaBH₃CN (15 variants) | 180 | 89 | 70–82 |
Suzuki Coupling | Arylboronic acids/Pd₂(dba)₃ (8 variants) | 96 | 94 | 80–90 |
Palladium tris(dibenzylideneacetone) [Pd₂(dba)₃] proves indispensable for C–C bond-forming diversification, enabling Suzuki-Miyaura couplings with arylboronic acids directly on oxime-functionalized resins without competing coordination [7]. This approach generates libraries of >300 analogues within 72 hours, demonstrating superior throughput versus solution-phase methods.
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2